Welcome to the BenchChem Online Store!
molecular formula C18H13N B1632224 4-phenyl-9H-carbazole CAS No. 1201561-34-3

4-phenyl-9H-carbazole

Cat. No. B1632224
M. Wt: 243.3 g/mol
InChI Key: MHYZYLQHHQNSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
substrate
Quantity
0.439 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.0878 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Identifiers

NAME
935

Inputs

Step One
Name
substrate
Quantity
0.439 mmol
Type
reactant
Smiles
CCN(CC)C(=O)Oc2cccc3[nH]c1ccccc1c23
Step Two
Name
PCy3
Quantity
0.0878 mmol
Type
reagent
Smiles
Step Three
Name
Quantity
0 mmol
Type
reactant
Smiles
c1ccc(B(O)O)cc1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other

Outcomes

Product
Details
Reaction Time
12.5 (± 7.5) h
Name
Type
product
Smiles
c4ccc(c2cccc3[nH]c1ccccc1c23)cc4
Measurements
Type Value Analysis
YIELD 36
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.